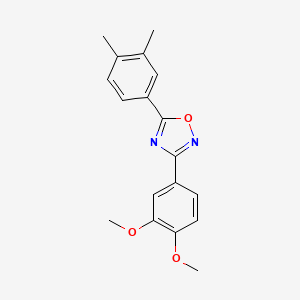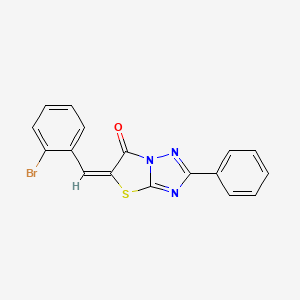![molecular formula C20H18N6O2 B11602339 6-imino-N,11-dimethyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11602339.png)
6-imino-N,11-dimethyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s complex name suggests a highly intricate structure. Let’s break it down:
- It contains a 1,7,9-triazatricyclo[8.4.0.03,8]tetradeca framework, which combines three fused rings.
- The “6-imino” part indicates the presence of an imine (C=N) group at position 6.
- The “N,11-dimethyl” signifies two methyl groups attached to the nitrogen atom at position 11.
- The “2-oxo” refers to a ketone (C=O) group at position 2.
- The “7-(pyridin-3-ylmethyl)” indicates a pyridine ring attached at position 7.
- Finally, the “5-carboxamide” denotes an amide (CONH2) group at position 5.
- This compound likely exhibits interesting biological and pharmacological properties due to its intricate structure.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. given its complexity, it likely involves multiple steps.
- Industrial production methods may involve advanced organic synthesis techniques, potentially starting from simpler precursors.
Chemical Reactions Analysis
- The compound may undergo various reactions:
Oxidation: Oxidative transformations could modify the imine or ketone groups.
Reduction: Reduction reactions might target the ketone or imine functionality.
Substitution: Substituting functional groups (e.g., halogens, alkyl groups) could alter its properties.
- Common reagents and conditions would depend on the specific reaction, but typical organic reagents apply.
- Major products would vary based on the reaction type.
Scientific Research Applications
- In chemistry: Studying its reactivity, stability, and novel reactions.
- In biology: Investigating its interactions with enzymes, receptors, or DNA.
- In medicine: Assessing its potential as a drug candidate (e.g., anticancer, antimicrobial).
- In industry: Exploring its use in materials science or catalysis.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific biological targets (e.g., proteins, enzymes).
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Unfortunately, without specific examples of similar compounds, I can’t provide a direct comparison.
- I recommend exploring related heterocycles like quinolones or imidazoles , which share some structural features.
Remember that this compound’s detailed investigation requires specialized research and experimental work
Properties
Molecular Formula |
C20H18N6O2 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
6-imino-N,11-dimethyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C20H18N6O2/c1-12-5-4-8-25-17(12)24-18-15(20(25)28)9-14(19(27)22-2)16(21)26(18)11-13-6-3-7-23-10-13/h3-10,21H,11H2,1-2H3,(H,22,27) |
InChI Key |
SIIBYPZXESRGFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CN=CC=C4)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11602261.png)
![1-benzyl-5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11602268.png)
![3-amino-N-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11602269.png)
![Ethyl 5-acetyl-2-{[2-(2-fluorophenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11602274.png)
![(2E,2'E)-N,N'-(iminodipropane-3,1-diyl)bis[2-(hydroxyimino)-2-phenylethanamide]](/img/structure/B11602280.png)

![Methyl (4-{[(4-hydroxypiperidin-1-yl)carbonothioyl]amino}phenyl)acetate](/img/structure/B11602287.png)

![(5Z)-5-(4-bromobenzylidene)-2-(4-butoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11602290.png)
![2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}-N-phenylacetamide](/img/structure/B11602296.png)
![methyl (2-chloro-6-ethoxy-4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate](/img/structure/B11602315.png)
![4-({[(2Z)-3-ethyl-2-{[4-(methoxycarbonyl)phenyl]imino}-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11602322.png)
![(7Z)-7-(3-bromobenzylidene)-3-(4-ethylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11602330.png)
![4-(4-butoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B11602343.png)
